In-Depth Technical Guide: Physicochemical Profiling and Pharmacological Applications of 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl Benzoate
In-Depth Technical Guide: Physicochemical Profiling and Pharmacological Applications of 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl Benzoate
Executive Summary
As drug development pivots toward targeted modulation of the innate immune system, G protein-coupled receptors (GPCRs) have emerged as critical therapeutic targets. 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate (also known as 7-benzoyloxy-2-methylisoflavone) is a highly lipophilic, synthetic isoflavone derivative. Recent high-throughput screening and structure-activity relationship (SAR) studies have identified the 4H-chromen-4-one scaffold as a potent antagonist of the Formyl Peptide Receptor 1 (FPR1) [1].
This technical whitepaper provides an authoritative breakdown of the compound's structural identity, physicochemical properties, mechanistic pathways, and self-validating experimental protocols designed for researchers and application scientists.
Structural Identity & Physicochemical Profiling
The compound is built upon an isoflavone (3-phenylchromen-4-one) core, characterized by a methyl group at the C2 position and a benzoate ester at the C7 position. This specific substitution pattern is not arbitrary; it is engineered to maximize hydrophobic interactions within the binding pocket of target receptors.
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IUPAC Name: 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate
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SMILES: CC1=C(c2ccccc2)C(=O)c3ccc(OC(=O)c4ccccc4)cc3O1
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Molecular Formula: C₂₃H₁₆O₄
Table 1: Physicochemical & ADME Properties
To predict the pharmacokinetic viability of the compound, we evaluate its properties against Lipinski’s Rule of Five parameters. The data below synthesizes its computational physicochemical profile:
| Property | Value | Significance in Drug Design |
| Molecular Weight | 356.37 g/mol | Optimal for membrane permeability (< 500 Da). |
| LogP (Predicted) | ~4.8 | High lipophilicity; excellent for deep hydrophobic pocket binding but requires formulation optimization for aqueous assays. |
| H-Bond Donors | 0 | Enhances passive diffusion across lipid bilayers. |
| H-Bond Acceptors | 4 | Provides essential anchoring points (carbonyl and ether oxygens) for receptor interaction. |
| Topological Polar Surface Area (TPSA) | 56.5 Ų | Well below the 140 Ų threshold, indicating excellent cellular permeability. |
| Rotatable Bonds | 4 | Balances conformational flexibility with structural rigidity. |
Pharmacophore Mapping
The structural components of the molecule dictate its biological efficacy. The diagram below illustrates the functional role of each moiety.
Pharmacophore mapping of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate.
Molecular Mechanism: FPR1 Antagonism
Formyl peptide receptor 1 (FPR1) is a GPCR predominantly expressed on neutrophils and macrophages. It regulates chemotaxis, degranulation, and reactive oxygen species (ROS) production in response to bacterial formyl peptides like fMLF (N-formyl-methionyl-leucyl-phenylalanine). Overactivation of FPR1 is implicated in severe inflammatory pathologies.
Mechanism of Action: 2-Methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate acts as a competitive antagonist at the FPR1 receptor [1]. By occupying the orthosteric binding site, the isoflavone prevents fMLF from inducing the conformational change required to activate the Gi protein complex. Consequently, the downstream activation of Phospholipase C-beta (PLCβ) is halted, preventing the cleavage of PIP2 into IP3, and ultimately blocking the release of intracellular calcium (Ca²⁺) required for neutrophil chemotaxis.
Competitive inhibition of fMLF-induced FPR1 signaling by the isoflavone antagonist.
Structure-Activity Relationship (SAR) Dynamics
Drawing from extensive libraries of 4H-chromen-4-one derivatives, the causality behind the efficacy of this specific molecule is rooted in three critical SAR pillars [1]:
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The C2 Hydrophobic Anchor: The presence of a small hydrophobic group (methyl) at position 2 is non-negotiable. It fits precisely into a restricted, hydrophobic sub-pocket of FPR1. Replacing this with a bulky group abolishes activity due to steric clash.
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The C3 Phenyl Ring: The isoflavone backbone provides superior π−π stacking interactions with aromatic residues (e.g., Phe, Tyr) within the receptor cavity compared to standard chromones.
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The C7 Esterification: Unmodified 7-hydroxy isoflavones exhibit weak FPR1 antagonism. The addition of the bulky, lipophilic benzoate ester at position 7 drives the molecule into an extended hydrophobic domain of the receptor, drastically lowering the Ki (inhibition constant) into the sub-micromolar/nanomolar range.
Validated Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the why alongside the how.
Protocol A: Synthesis via Esterification
Rationale: The esterification of 7-hydroxy-2-methylisoflavone requires an acyl chloride and a non-nucleophilic base. Triethylamine (TEA) is utilized to scavenge the HCl byproduct, driving the equilibrium forward while preventing acid-catalyzed cleavage of the chromone ether oxygen.
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Preparation: Dissolve 1.0 equivalent of 7-hydroxy-2-methylisoflavone in anhydrous dichloromethane (DCM) under a continuous nitrogen atmosphere to prevent moisture-induced hydrolysis of the acyl chloride.
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Base Addition: Add 1.5 equivalents of TEA. Stir for 10 minutes to ensure homogeneous distribution.
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Acylation: Cool the reaction flask to 0°C using an ice bath. Add 1.2 equivalents of benzoyl chloride dropwise. Causality: The low temperature controls the exothermic reaction and prevents the formation of unwanted side products.
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Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
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Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude product via silica gel column chromatography to yield pure 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate.
Protocol B: In Vitro FPR1 Calcium Mobilization Assay
Rationale: Because FPR1 activation triggers intracellular calcium release, a fluorometric assay using Fluo-4 AM is the gold standard for quantifying antagonism. Probenecid is strictly required in the buffer to inhibit multidrug resistance pumps (e.g., MRP1), preventing the premature extrusion of the fluorescent dye from the cells.
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Cell Seeding: Seed FPR1-transfected HL60 cells (FPR1-HL60) in a 96-well black, clear-bottom microplate at a density of 1×105 cells/well.
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Dye Loading: Incubate the cells with 4 μM Fluo-4 AM and 2.5 mM probenecid in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES for 45 minutes at 37°C.
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Washing: Wash the cells twice with the HBSS/HEPES buffer to remove any extracellular, un-cleaved dye, which would cause high background fluorescence.
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Antagonist Pre-incubation: Treat the cells with serial dilutions of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl benzoate (0.1 nM to 10 μM, ensuring final DMSO concentration does not exceed 1%) for 15 minutes at 37°C.
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Agonist Stimulation: Using an automated fluidics system (e.g., FLIPR Tetra), inject 5 nM of the agonist fMLF into the wells.
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Data Acquisition: Record the fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 120 seconds. Calculate the IC₅₀ by plotting the peak fluorescence values against the log concentration of the antagonist using non-linear regression analysis.
References
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Schepetkin, I. A., Kirpotina, L. N., Khlebnikov, A. I., Cheng, N., Ye, R. D., & Quinn, M. T. (2014). Antagonism of human formyl peptide receptor 1 (FPR1) by chromones and related isoflavones. Biochemical Pharmacology, 92(4), 627-641.[Link]
